molecular formula C26H25FN2O8 B11054067 Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B11054067
M. Wt: 512.5 g/mol
InChI Key: GFDJVJFJSLOSGC-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a variety of functional groups, including a fluorobenzyl group, a methoxybenzodioxole moiety, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-fluorobenzylamine, 7-methoxy-1,3-benzodioxole, and various reagents to construct the dihydropyridine ring. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other dihydropyridine derivatives, fluorobenzyl-containing molecules, and methoxybenzodioxole analogs. Examples include:

    Nifedipine: A dihydropyridine calcium channel blocker used in medicine.

    4-Fluorobenzylamine: A simpler fluorobenzyl-containing compound used in organic synthesis.

    7-Methoxy-1,3-benzodioxole: A related methoxybenzodioxole derivative.

Uniqueness

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of functional groups and structural complexity, which may confer specific properties and applications not found in simpler analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

properties

Molecular Formula

C26H25FN2O8

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H25FN2O8/c1-3-35-26(33)18-12-29-25(32)22(23(18)31)17(10-21(30)28-11-14-4-6-16(27)7-5-14)15-8-19(34-2)24-20(9-15)36-13-37-24/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,28,30)(H2,29,31,32)

InChI Key

GFDJVJFJSLOSGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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